molecular formula C5H3I2NO B1672087 Iopydone CAS No. 5579-93-1

Iopydone

Cat. No. B1672087
CAS RN: 5579-93-1
M. Wt: 346.89 g/mol
InChI Key: FRPFEVLOFNAKBS-UHFFFAOYSA-N
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Description

Iopydone is an iodinated contrast dye.

Scientific Research Applications

Antisepsis and Wound Treatment

Iopydone, a form of iodine, has been extensively used in medical applications for its antimicrobial properties. Research has shown that iodine-based compounds like Povidone-iodine are highly efficient microbicides with a universal antimicrobial spectrum. They are effective against pathogens such as methicillin-resistant Staphylococcus aureus and Enterococcus sp., with no reported development of resistance. Povidone-iodine has excellent local tolerability and is used in various clinical fields, including skin and hand disinfection, mucosa antisepsis, intra- and postoperative wound treatment, therapy of skin infections, burns, and chronic wounds (Fleischer & Reimer, 1997).

Public Health Policy and Iodine Deficiency

Scientific research on iodine deficiency (ID) has influenced health policy, particularly in countries like Peru. Studies demonstrated the persistent nature of ID and its impact on fetal brain development and mental retardation. The application of iodinated oil, an iodine-based treatment, showed immediate and long-term effects in preventing and treating ID. These findings led to the creation of the National Program for the Control of Endemic Goiter and Cretinism in Peru, resulting in the virtual elimination of ID by 1995 (Pretell, 2017).

Biomedical Research

Iopydone's derivative, Iodine-123-MIBG, has been used in the study of Lewy-body diseases and related movement disorders. Iodine-123-labeled metaiodobenzylguanidine (MIBG) is a marker of myocardial sympathetic activity and has been applied in various neurological disorders. The MIBG study has shown markedly decreased myocardial uptake in conditions like Parkinson's disease and dementia with Lewy bodies, aiding in their differentiation (Nakajima et al., 2008).

Safety And Hazards

While specific safety and hazard information for Iopydone is not available, it’s important to note that such information is crucial for safe handling and use of the compound .

properties

IUPAC Name

3,5-diiodo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPFEVLOFNAKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063954
Record name 4(1H)-Pyridinone, 3,5-diiodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iopydone

CAS RN

5579-93-1, 7153-08-4
Record name Iopydone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5579-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iopydone [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopydone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135284
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Record name Iopydone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(1H)-Pyridinone, 3,5-diiodo-
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Record name 4(1H)-Pyridinone, 3,5-diiodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iopydone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name IOPYDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6B56XB19T
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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